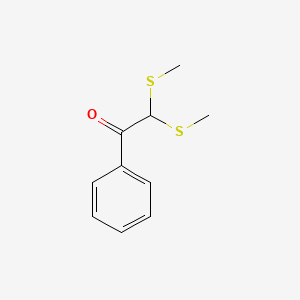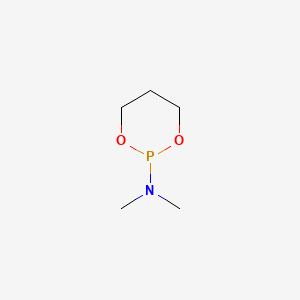
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-: is a cyclic organophosphorus compound with the molecular formula C5H12NO2P. It is characterized by a six-membered ring containing both oxygen and phosphorus atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- can be synthesized through the reaction of dimethylamine with a suitable phosphorus-containing precursor. One common method involves the reaction of dimethylamine with a cyclic phosphite ester under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and efficient separation techniques ensures the production of high-quality material suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphine oxides and related compounds.
Reduction: Phosphines and other reduced derivatives.
Substitution: Various substituted phosphorinane derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
Comparison: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- is unique due to its specific ring structure and the presence of the dimethylamino groupFor example, the presence of the dimethylamino group can enhance the compound’s ability to act as a ligand or reactant in various chemical processes .
Propiedades
Número CAS |
17454-25-0 |
|---|---|
Fórmula molecular |
C5H12NO2P |
Peso molecular |
149.13 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C5H12NO2P/c1-6(2)9-7-4-3-5-8-9/h3-5H2,1-2H3 |
Clave InChI |
ATORACUFQKQFMY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P1OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



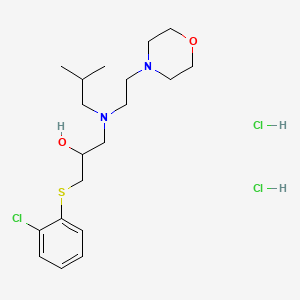
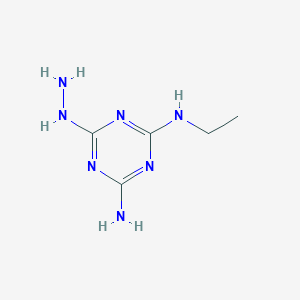
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)



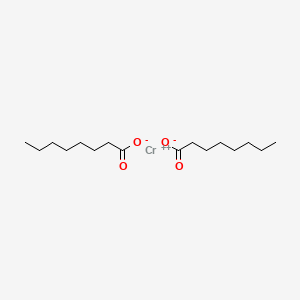
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
